An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-2-methylhexane
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-2-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of 2-chloro-2-methylhexane (C₇H₁₅Cl), a tertiary alkyl halide. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and reaction mechanisms.
Core Physical and Chemical Properties
2-Chloro-2-methylhexane is a colorless liquid utilized as a reagent and solvent in various organic syntheses.[1] As a tertiary alkyl halide, its chemistry is dominated by Sₙ1 and E2 reaction pathways. It is generally insoluble in water but soluble in common organic solvents like ethanol (B145695) and ether.[2]
Table 1: General and Physical Properties of 2-Chloro-2-methylhexane
| Property | Value | Source(s) |
| IUPAC Name | 2-Chloro-2-methylhexane | [3] |
| CAS Number | 4398-65-6 | [3][4] |
| Molecular Formula | C₇H₁₅Cl | [1][4][5] |
| Molecular Weight | 134.65 g/mol | [3][6] |
| Appearance | Colorless liquid | [1] |
| Density | 0.86 g/cm³ | [1][7] |
| Boiling Point | 140 °C at 760 mmHg | [1][8] |
| Melting Point | -69.5 °C (estimate) | [1][7] |
| Flash Point | 33.5 °C | [1] |
| Refractive Index | 1.419 - 1.420 | [1][7] |
| Vapor Pressure | 7.8 ± 0.2 mmHg at 25°C (Predicted) | [1] |
| Water Solubility | Insoluble | [2] |
| Octanol/Water Partition Coefficient (logP) | 3.194 | [1] |
Reactivity and Chemical Behavior
As a tertiary alkyl halide, 2-chloro-2-methylhexane cannot undergo Sₙ2 reactions due to steric hindrance. Its primary reaction pathways are Sₙ1 substitution and E2 elimination.
-
Sₙ1 Reaction: In the presence of a weak nucleophile and a polar protic solvent, it readily forms a stable tertiary carbocation (2-methylhexan-2-yl cation), which then reacts with the nucleophile.
-
E2 Reaction: When treated with a strong, sterically hindered base, it undergoes elimination to form alkenes, primarily 2-methylhex-2-ene (Zaitsev's product) and 2-methylhex-1-ene (Hofmann product).
The compound is noted for its high reactivity in organic synthesis and is incompatible with strong oxidizing agents.[1][2] It should be stored at ambient temperatures, away from heat and ignition sources.[5][9]
Spectral Information
Spectroscopic data is crucial for the identification and characterization of 2-chloro-2-methylhexane.
Table 2: Key Spectroscopic Data for 2-Chloro-2-methylhexane
| Technique | Data Availability / Key Features | Source(s) |
| Mass Spectrometry (EI) | Spectrum available from NIST. | [4] |
| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available, showing characteristic C-H and C-Cl stretches. | [3][4][10][11] |
| Raman Spectroscopy | Spectrum available. | [3][10] |
| ¹H NMR | Predicted spectra and experimental data are available. | [1][10] |
| ¹³C NMR | Predicted spectra are available. | [1] |
The NIST Chemistry WebBook is a primary resource for gas-phase IR and mass spectrometry data for this compound.[4][12]
Experimental Protocols
Detailed experimental protocols for 2-chloro-2-methylhexane are not widely published. However, its synthesis is analogous to that of other tertiary alkyl chlorides, such as 2-chloro-2-methylbutane (B165293), via an Sₙ1 reaction from the corresponding tertiary alcohol.
Protocol: Synthesis of 2-Chloro-2-methylhexane via Sₙ1 Reaction
This protocol is adapted from established procedures for the synthesis of 2-chloro-2-methylbutane from 2-methyl-2-butanol (B152257) and concentrated HCl.[13][14][15]
Objective: To synthesize 2-chloro-2-methylhexane from 2-methyl-2-hexanol (B1585243).
Reaction: (CH₃)₂C(OH)CH₂CH₂CH₂CH₃ + HCl → (CH₃)₂C(Cl)CH₂CH₂CH₂CH₃ + H₂O
Materials:
-
2-methyl-2-hexanol
-
Concentrated Hydrochloric Acid (12 M)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Calcium Chloride (CaCl₂)
-
Separatory funnel, Erlenmeyer flasks, distillation apparatus
Procedure:
-
Reaction: In a separatory funnel, combine 2-methyl-2-hexanol and an excess of cold, concentrated HCl. Swirl the mixture gently for 1-2 minutes without the stopper.
-
Stopper the funnel, and shake for 5-10 minutes, venting frequently to release pressure.
-
Allow the layers to separate. The top layer is the organic product.
-
Work-up: Drain and discard the lower aqueous layer.
-
Wash 1 (Bicarbonate): Add saturated NaHCO₃ solution to the organic layer to neutralize excess acid. Swirl gently at first, then stopper and shake, venting often. Drain the aqueous layer.
-
Wash 2 (Water/Brine): Wash the organic layer with water, followed by a wash with saturated NaCl solution to aid in the removal of dissolved water.[13][14]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl until the liquid is clear.
-
Purification: Decant or filter the dried liquid into a round-bottom flask and purify via simple distillation. Collect the fraction boiling near 140 °C.
The following diagrams illustrate the logical workflow of the synthesis and the underlying reaction mechanism.
Caption: Workflow for the synthesis and purification of 2-chloro-2-methylhexane.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Chloro-2-methylbutane, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2-Chloro-2-methylhexane | C7H15Cl | CID 138224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-2-methylhexane [webbook.nist.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Chloro-2-methylhexane (CAS 4398-65-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 2-CHLORO-2-METHYLHEXANE CAS#: 4398-65-6 [m.chemicalbook.com]
- 8. 2-chloro-2-methylhexane [stenutz.eu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 2-Chloro-2-methylhexane [webbook.nist.gov]
- 13. personal.tcu.edu [personal.tcu.edu]
- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 15. studylib.net [studylib.net]
